Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate followed by the introduction of the ethoxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives, which can have different functional groups attached to the ring.
Scientific Research Applications
Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the bromoethoxy group, making it less reactive in substitution reactions.
Methyl 4-bromothiophene-2-carboxylate: Similar structure but lacks the ethoxy group, which can influence its reactivity and applications
Uniqueness: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wider range of chemical modifications and applications compared to its simpler analogs .
Properties
Molecular Formula |
C8H9BrO3S |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
methyl 4-(2-bromoethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3S/c1-11-8(10)7-4-6(5-13-7)12-3-2-9/h4-5H,2-3H2,1H3 |
InChI Key |
CGKKWLRYBXOMCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCCBr |
Origin of Product |
United States |
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